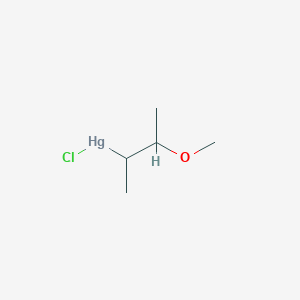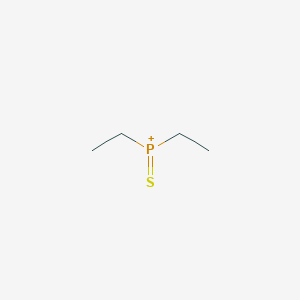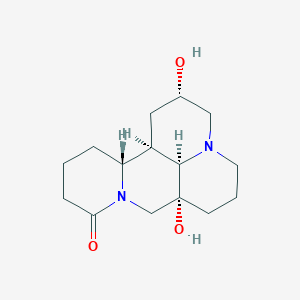
5alpha9alphaDihydroxymatrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha9alphaDihydroxymatrine: is a lupin alkaloid isolated from the leaves of Euchresta horsfeldii. It is a derivative of matrine, a well-known alkaloid with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha9alphaDihydroxymatrine typically involves the hydroxylation of matrine. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups at the 5alpha and 9alpha positions. Detailed synthetic routes are documented in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5alpha9alphaDihydroxymatrine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: In chemistry, 5alpha9alphaDihydroxymatrine is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable starting material for various synthetic pathways .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has shown promise in modulating specific biochemical pathways, making it a subject of interest in cell biology .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Clinical trials are ongoing to determine its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 5alpha9alphaDihydroxymatrine involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Matrine: The parent compound of 5alpha9alphaDihydroxymatrine, known for its wide range of pharmacological activities.
Sophoranol: Another lupin alkaloid with similar structural features and biological activities.
Cytisine: A related alkaloid with notable pharmacological properties.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar alkaloids .
Properties
CAS No. |
72362-00-6 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(1R,2R,9R,15S,17R)-9,15-dihydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O3/c18-10-7-11-12-3-1-4-13(19)17(12)9-15(20)5-2-6-16(8-10)14(11)15/h10-12,14,18,20H,1-9H2/t10-,11+,12+,14+,15+/m0/s1 |
InChI Key |
BYQQDLUCCAZYJO-PGKPSXLWSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN4[C@H]3[C@@](CCC4)(CN2C(=O)C1)O)O |
Canonical SMILES |
C1CC2C3CC(CN4C3C(CCC4)(CN2C(=O)C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
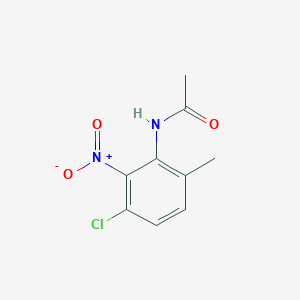
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)
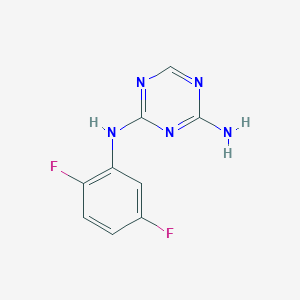
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
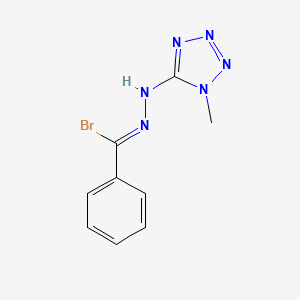
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
